molecular formula C33H44N4O5 B12303207 Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate

Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate

Cat. No.: B12303207
M. Wt: 576.7 g/mol
InChI Key: UUPZYAHONNHULX-UHFFFAOYSA-N
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Description

Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate is a structurally complex molecule characterized by a pyrrolidine core modified with cyclohexyl, methylamino-propanamido, and diphenyl substituents. Its synthesis involves multi-step reactions, including amide coupling and esterification, as inferred from analogous procedures in the literature . However, its specific biological or physicochemical properties remain underexplored in publicly available literature.

Properties

IUPAC Name

methyl 2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPZYAHONNHULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MV1 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Industrial Production Methods

Industrial production of MV1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

MV1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Mechanism of Action

MV1 exerts its effects by binding to IAPs, leading to their degradation. This process involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Similarities and Divergences

The compound shares a pyrrolidine backbone with derivatives like Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10 in ) and 2-({1-[2-(2-{2-[2-(2-aminoacetamido)-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido}-3-methylbutanamido)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidin-2-yl}formamido)-3-methylbutanoic acid () . Key differences include:

Feature Target Compound Compound 10 Compound
Core Structure Pyrrolidine with cyclohexyl and diphenyl groups Pyrrolidine with pyridinyl and cyano substituents Pyrrolidine with imidazolyl and hydroxyphenyl groups
Functional Groups Methyl ester, methylamino-propanamido, diphenyl Cyano, pyridinyl, hydroxy-dioxo-pyrimidinyl Aminoacetamido, imidazolyl, hydroxyphenyl
Molecular Weight ~600–650 g/mol (estimated) ~450–500 g/mol (reported) ~800–850 g/mol (InChI-derived)
Hydrophobicity High (due to cyclohexyl and diphenyl) Moderate (pyridinyl introduces polarity) Moderate (hydroxyphenyl balances hydrophobicity)

Hypothesized Bioactivity

While direct data on the target compound are absent, structural analogs provide clues:

  • Cyclohexyl and diphenyl groups : These moieties are common in kinase inhibitors (e.g., imatinib analogs) for enhancing target binding via hydrophobic interactions.
  • Methylamino-propanamido: Similar to peptidomimetics, this group may confer protease resistance compared to ’s aminoacetamido chain .
  • Ester vs. carboxylic acid termini : The methyl ester in the target compound may improve cell membrane permeability relative to the carboxylic acid in ’s compound .

Biological Activity

Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate, commonly referred to as MV1, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article delves into the mechanisms of action, biological effects, and relevant studies associated with MV1.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C₃₅H₄₅N₄O₇
  • Molecular Weight : 617.79 g/mol

Structural Representation

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a pyrrolidine ring and the cyclohexyl group are significant for its interaction with cellular targets.

MV1 primarily acts as an antagonist of inhibitor of apoptosis proteins (IAPs) . The following steps outline its mechanism:

  • Binding to IAPs : MV1 selectively binds to the baculovirus IAP repeat (BIR) domains of IAPs.
  • Degradation of IAPs : This binding leads to the ubiquitination of IAPs, which are subsequently degraded by the proteasome.
  • Promotion of Apoptosis : The degradation removes the inhibitory effect on caspases, thereby activating these proteases and promoting apoptosis in cancer cells.

Table 1: Comparison of Biological Activities

Activity TypeDescription
Apoptosis InductionPromotes programmed cell death in cancer cells by inhibiting IAPs
Anticancer PropertiesDemonstrated efficacy in various cancer cell lines
SelectivityTargets specific IAPs without significant off-target effects

In Vitro Studies

In vitro studies have demonstrated that MV1 effectively induces apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MV1 was tested on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Results : Significant increases in apoptotic markers were observed, including caspase activation and PARP cleavage.

Case Studies

Several case studies have highlighted the potential therapeutic applications of MV1:

  • Breast Cancer Model :
    • Objective : To evaluate the effects of MV1 on MCF-7 cells.
    • Findings : MV1 treatment resulted in a dose-dependent increase in apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
  • Lung Cancer Study :
    • Objective : Assessing MV1’s efficacy in A549 lung cancer cells.
    • Findings : Enhanced apoptosis was linked to decreased levels of survivin and XIAP, both IAP family members.

Table 2: Summary of In Vitro Findings

Cell LineIC50 (µM)Apoptotic Markers Increased
MCF-715Caspase 3, PARP cleavage
A54920Survivin downregulation, Caspase 9 activation
HT-2918Increased Annexin V positivity

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